1,3,5-Trichloro-2-(difluoromethoxy)benzene is a chemical compound with the molecular formula CHClFO and a molecular weight of 247.45 g/mol. This compound features a benzene ring substituted with three chlorine atoms and a difluoromethoxy group, which contributes to its unique chemical properties. The presence of the difluoromethoxy group enhances the compound's reactivity and potential applications in various chemical syntheses and biological studies.
The synthesis of 1,3,5-Trichloro-2-(difluoromethoxy)benzene typically involves:
1,3,5-Trichloro-2-(difluoromethoxy)benzene has various applications:
Interaction studies involving 1,3,5-Trichloro-2-(difluoromethoxy)benzene have indicated its ability to bind with specific molecular targets. These interactions may modulate enzyme activity or receptor function, leading to various biological effects. Further research is needed to clarify these interactions and their implications for therapeutic applications .
1,3,5-Trichloro-2-(difluoromethoxy)benzene can be compared with several similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,3,5-Trichlorobenzene | Lacks difluoromethoxy group | Simpler structure; different chemical properties |
| 2,4-Dichloro-1-(difluoromethoxy)benzene | Similar structure but different substitution pattern | Variations in reactivity and applications |
| 1,3-Dichloro-2-(difluoromethoxy)benzene | Contains difluoromethoxy group | Different substitution pattern compared to the target compound |
The uniqueness of 1,3,5-Trichloro-2-(difluoromethoxy)benzene lies in its specific substitution pattern which imparts distinct chemical properties and reactivity compared to its analogs .